JTE-151
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Overview
Description
JTE-151 is a novel RORγ inverse agonist.
Scientific Research Applications
JTE-151 in ROR Nuclear Receptors Research
This compound, initially mentioned in a study about ROR nuclear receptors, has been subject to correction and is now referred to as a "JTE compound" in related literature. This compound was involved in a patent by Japan Tobacco, which included a series of isoxazole or triazole-based compounds as RORγ inverse agonists. These compounds exhibited EC50 values less than 3.0 μmol/L in a GAL4-driven luciferase reporter assay. This compound was specifically mentioned in a phase I clinical trial as a RORγ inverse agonist (Chen et al., 1878); (Rönmark et al., 2019).
JTE and Pseudo-JTE in Molecular and Solid State Studies
A comprehensive study presented the Jahn-Teller effect (JTE) and pseudo-JTE (PJTE) as general tools in studying physical and chemical phenomena related to the structural properties of polyatomic systems. It highlighted the widespread occurrence of JTE and PJTE beyond specific (rare) systems, revealing their role in various applications, including intermediate states in chemical and photochemical reactions, manipulation of structural properties targeting JTE and PJTE, and materials science applications (Bersuker, 2020).
JTE in High-Voltage Device Technology
Multiple studies have focused on the junction termination extension (JTE) technique in high-voltage device technology. These include detailed investigations and optimizations of JTE structures for different semiconductor materials, offering insights into the design and performance of high-voltage devices. These studies explore various aspects, such as breakdown voltage optimization, area consumption, and surface field management in SiC and other semiconductor materials (Tantraporn & Temple, 1987); (Sheridan, Niu, & Cressler, 2001).
properties
Molecular Formula |
C26H30ClN3O5 |
---|---|
Molecular Weight |
499.992 |
IUPAC Name |
(S)-6-((2-Chloro-4-methylphenyl)amino)-4-(4'-cyclopropyl-5-isobutyl-[3,5'-biisoxazol]-3'-yl)-6-oxohexanoic acid |
InChI |
InChI=1S/C26H30ClN3O5/c1-14(2)10-18-13-21(29-34-18)26-24(16-5-6-16)25(30-35-26)17(7-9-23(32)33)12-22(31)28-20-8-4-15(3)11-19(20)27/h4,8,11,13-14,16-17H,5-7,9-10,12H2,1-3H3,(H,28,31)(H,32,33)/t17-/m0/s1 |
InChI Key |
PNYLCKXRNBEDMB-KRWDZBQOSA-N |
SMILES |
O=C(O)CC[C@H](C1=NOC(C2=NOC(CC(C)C)=C2)=C1C3CC3)CC(NC4=CC=C(C)C=C4Cl)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
JTE-151; JTE 151; JTE151 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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